molecular formula C10H20O2 B14749675 4,6-Dimethyloctanoic acid CAS No. 2553-96-0

4,6-Dimethyloctanoic acid

Cat. No.: B14749675
CAS No.: 2553-96-0
M. Wt: 172.26 g/mol
InChI Key: LMFRDZYWEWGVPW-UHFFFAOYSA-N
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Description

4,6-Dimethyloctanoic acid is a branched-chain fatty acid with the molecular formula C10H20O2 It is characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of octanoic acid derivatives with appropriate methylating agents under controlled conditions. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the octanoic acid, followed by the addition of methyl iodide or methyl bromide to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological approaches using engineered microorganisms. These methods aim to achieve high yields and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,6-Dimethyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studies on its metabolic pathways and interactions with enzymes provide insights into fatty acid metabolism.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The presence of methyl groups may affect its binding affinity and reactivity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl groups.

    2,4-Dimethyloctanoic acid: Another branched-chain fatty acid with methyl groups at different positions.

    6-Methyloctanoic acid: A compound with a single methyl group at the sixth position.

Uniqueness

4,6-Dimethyloctanoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2553-96-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4,6-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2/c1-4-8(2)7-9(3)5-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

LMFRDZYWEWGVPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCC(=O)O

Origin of Product

United States

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